molecular formula C15H14FNO4S B6077131 N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide

Cat. No.: B6077131
M. Wt: 323.3 g/mol
InChI Key: CRSLYFVFFCHJDK-UHFFFAOYSA-N
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Description

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide is a chemical compound characterized by its unique structure, which includes an ethylsulfonyl group, a hydroxyphenyl group, and a fluorobenzamide group

Properties

IUPAC Name

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-2-22(20,21)12-7-8-13(14(18)9-12)17-15(19)10-3-5-11(16)6-4-10/h3-9,18H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSLYFVFFCHJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Ethylsulfonyl Group:

    Formation of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activities.

    Interacting with Receptors: Modulating receptor functions and signaling pathways.

    Altering Cellular Processes: Affecting cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-chlorobenzamide
  • N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-bromobenzamide
  • N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-iodobenzamide

Uniqueness

N-(4-ethylsulfonyl-2-hydroxyphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

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